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Compound of Interest

Compound Name: 2-(Difluoromethoxy)-3-iodopyridine

CAS No.: 2089318-91-0

Cat. No.: B2474247

Get Quote

Compound Identity

IUPAC Name: 2-(Difluoromethoxy)-3-iodopyridine[1]

Core Scaffold: Pyridine[2]

Key Substituents: 3-Iodo (Reactive Handle), 2-Difluoromethoxy (Bioisostere)

Precursor CAS: 111079-46-0 (3-iodo-2-pyridone)[3][4][5][6]

Part 1: Core Directive & Strategic Significance
In modern drug discovery, the "Magic Methyl" effect has been superseded by the "Fluorine

Effect." The 2-(difluoromethoxy) group (

) has emerged as a premier bioisostere for methoxy (

) and hydroxyl (

) groups. Unlike the chemically inert trifluoromethoxy group (
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), the difluoromethoxy moiety retains a hydrogen atom capable of acting as a lipophilic
hydrogen bond donor, a rare and valuable property in binding affinity optimization.

2-(Difluoromethoxy)-3-iodopyridine represents a strategic "bifunctional" building block:

The "Stealth" Moiety (

): The difluoromethoxy group modulates lipophilicity (

) and blocks metabolic

-dealkylation, extending half-life (

).

The "Anchor" Moiety (

): The iodine atom at the 3-position is highly activated for palladium-catalyzed cross-coupling
(Suzuki-Miyaura, Sonogashira), allowing the rapid construction of complex heteroaryl
libraries.

Part 2: Discovery & Synthetic Evolution
The history of this compound is not defined by a single "eureka" moment but by the evolution of

difluoromethylation methodology. Early access was hampered by the need for ozone-depleting

gases, but modern solid-state reagents have democratized access.

Era 1: The Freon-22 Approach (Historical)
Originally, 2-(difluoromethoxy)pyridines were synthesized using chlorodifluoromethane (Freon-

22) gas bubbled into a solution of the pyridone precursor in DMF with potassium carbonate.

Mechanism: Base-mediated elimination of HCl from

generates the reactive difluorocarbene (

) intermediate, which inserts into the oxygen-hydrogen bond of the pyridone.

Limitations: Freon-22 is an ozone-depleting substance (Montreal Protocol restricted) and

requires handling pressurized gas cylinders.
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Era 2: The Solid-State Revolution (Current Standard)
The discovery that sodium chlorodifluoroacetate (

) acts as a solid source of difluorocarbene revolutionized this field. Upon heating in a polar
aprotic solvent, this salt decarboxylates to release

in situ.

Advantage: Allows for precise stoichiometric control without specialized gas handling

equipment.

Selectivity: Favors

-alkylation over

-alkylation in 2-pyridones, particularly when the 3-position is sterically crowded (e.g., by an
iodine atom).

Visualizing the Synthetic Pathway
The following diagram illustrates the modern access route to 2-(Difluoromethoxy)-3-
iodopyridine.

3-Iodopyridine
(CAS 1120-90-7)

3-Iodo-2-pyridone
(CAS 111079-46-0)

Oxidation
(e.g., mCPBA or enzymatic)

2-(Difluoromethoxy)-
3-iodopyridine

O-Difluoromethylation
(K2CO3, DMF, 90°C)

Sodium Chlorodifluoroacetate
(Solid :CF2 Source)

In situ :CF2 generation

Click to download full resolution via product page

Caption: Synthesis proceeds via oxidation of 3-iodopyridine followed by difluorocarbene

insertion using solid-state reagents.

Part 3: Experimental Protocol (Self-Validating)
This protocol utilizes Sodium Chlorodifluoroacetate, the industry-standard method for ensuring

safety and reproducibility.
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Step 1: Preparation of 3-Iodo-2-pyridone
Note: While commercially available (CAS 111079-46-0), it can be synthesized from 2-

aminopyridine via iodination followed by diazotization/hydrolysis.

Step 2: -Difluoromethylation
Objective: Selective installation of the

group while preserving the C-I bond.

Reagents:

3-Iodo-2-pyridone (

equiv)[4][5]

Sodium chlorodifluoroacetate (

equiv)

Potassium carbonate (

,

equiv, anhydrous)

Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)

Procedure:

Setup: Charge a flame-dried round-bottom flask with 3-iodo-2-pyridone (

) and anhydrous

(

) in DMF (

).

Addition: Add sodium chlorodifluoroacetate (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://cymitquimica.com/es/productos/IN-DA008Z4B/111079-46-0/3-iodo-2-pyridone/
https://shop.alchimica.cz/p/111079-46-0-3-iodo-2-pyridone-1-x-5-g-r008z4b/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2474247?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


) in a single portion.

Reaction: Heat the mixture to 90–100°C under an inert atmosphere (

or Ar).

Critical Checkpoint: Vigorous bubbling (

evolution) indicates the generation of difluorocarbene. Monitor internal temperature to
ensure it does not exceed 110°C, which may degrade the iodine handle.

Monitoring: Monitor by TLC or LC-MS. The starting material (polar pyridone) will disappear,

replaced by a less polar spot (ether product).

Workup: Cool to room temperature. Pour into ice-water (

) and extract with Ethyl Acetate (

). Wash combined organics with brine (

) to remove DMF.

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is

typically a colorless to pale yellow oil/solid.

Data Validation:

NMR: Look for the characteristic triplet of the

proton at

with a large geminal coupling constant (

).

NMR: Expect a doublet at

.

Part 4: Applications in Drug Discovery
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The utility of 2-(Difluoromethoxy)-3-iodopyridine lies in its orthogonal reactivity. The iodine

atom is highly reactive toward

, while the difluoromethoxy group is stable under these conditions, allowing for late-stage
diversification.

Reactivity Profile
Reaction Type Target Site Reagents Outcome

Suzuki-Miyaura C-3 Iodine ,
Biaryl formation

(Kinase inhibitors)

Sonogashira C-3 Iodine

Alkyne,

,

Alkynyl-pyridines

(Rigid linkers)

Heck Reaction C-3 Iodine Acrylates, Alkenyl-pyridines

Hydrolysis C-2
Strong Acid (

)

Reverts to Pyridone

(Deprotection)

Case Study: Kinase Inhibitor Design
In the development of inhibitors for EGFR or JAK kinases, the 3-position of the pyridine ring

often points toward the solvent-exposed region or the hinge region.

Coupling: The 3-iodo group is coupled with an aryl boronic acid (e.g., an indazole or

pyrazole).

Properties: The 2-difluoromethoxy group mimics a hydrogen-bond donor (like an NH) but

without the metabolic liability of an exposed amine or hydroxyl group, improving the ADME

profile.

Reactivity Flowchart
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Caption: Divergent synthesis pathways utilizing the C-3 iodine handle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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